1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid
CAS No.: 39083-61-9
Cat. No.: VC19643575
Molecular Formula: C8H4O6S
Molecular Weight: 228.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39083-61-9 |
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Molecular Formula | C8H4O6S |
Molecular Weight | 228.18 g/mol |
IUPAC Name | 1,1,3-trioxo-2,1λ6-benzoxathiole-6-carboxylic acid |
Standard InChI | InChI=1S/C8H4O6S/c9-7(10)4-1-2-5-6(3-4)15(12,13)14-8(5)11/h1-3H,(H,9,10) |
Standard InChI Key | OYTOZBMUTBBIRH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1C(=O)O)S(=O)(=O)OC2=O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The compound is formally named 3-oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylic acid 1,1-dioxide according to IUPAC guidelines . Alternative designations include:
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1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid
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2,3-Dihydro-1,1,3-trioxo-1λ⁶,2-benzothiazole-6-carboxylic acid
Its CAS registry number (90779-46-7) and PubChem CID (353793) serve as universal identifiers .
Molecular Architecture
The structure consists of a benzo-fused isothiazole ring with three oxygen atoms at positions 1, 1, and 3, forming two sulfone groups (S=O) and a ketone (C=O). The carboxylic acid substituent at position 6 enhances its polarity and reactivity (Fig. 1) .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Catalytic Oxidation of 2,5-Dimethyl-benzenesulfonamide
The primary synthetic route involves the oxidation of 2,5-dimethyl-benzenesulfonamide (Compound II) using sodium hypochlorite (NaClO) in the presence of dichloro(2,2'-bipyridine)nickel(II) [Ni(BiPy)Cl₂] as a catalyst .
Reaction Conditions:
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Temperature: 25–40°C
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Duration: 4.25 hours
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Yield: 24.76% (target compound) and 73.63% (2-sulfamoyl-terephthalic acid byproduct)
Mechanistic Insights:
The nickel catalyst facilitates the oxidative cleavage of methyl groups, converting them into carboxylic acid functionalities. Concurrently, sulfonamide groups undergo oxidation to sulfone moieties. The reaction’s selectivity is moderate, necessitating chromatographic separation of the desired product from the terephthalic acid derivative .
Physical and Chemical Properties
Thermodynamic Stability
The compound’s high melting point (284–285°C) reflects strong intermolecular interactions, likely due to hydrogen bonding between carboxylic acid groups and dipole-dipole forces from the sulfone units .
Table 2: Physicochemical Data
Property | Value | Source |
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Melting point | 284–285°C | |
Appearance | Off-white powder | |
Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMSO) | N/A |
Spectroscopic Characteristics
While explicit spectral data (e.g., NMR, IR) are unavailable in the provided sources, the SMILES and InChI descriptors imply the following features:
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IR: Strong absorptions for S=O (~1350 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (~2500–3000 cm⁻¹) stretches.
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¹H NMR: Aromatic protons near δ 7–8 ppm, carboxylic acid proton at δ ~12 ppm, and exchangeable NH proton at δ ~10 ppm.
Precautionary Statement | Guidance |
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P261 | Avoid breathing dust/fume/gas |
P305+P351+P338 | Rinse eyes cautiously for 15 minutes |
P405 | Store locked away |
Research Implications and Future Directions
Knowledge Gaps
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Detailed pharmacokinetic and toxicological profiles are absent.
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Solubility and stability under physiological conditions remain uncharacterized.
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